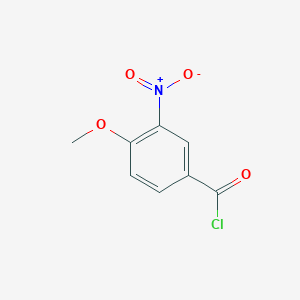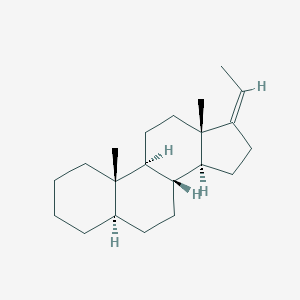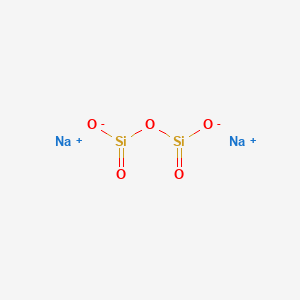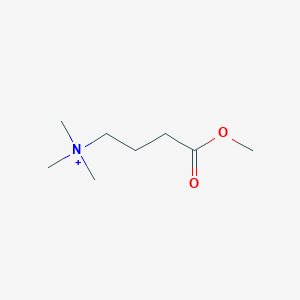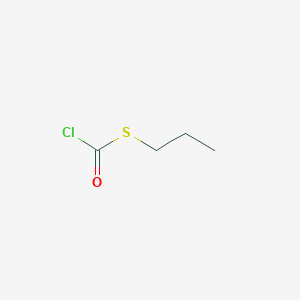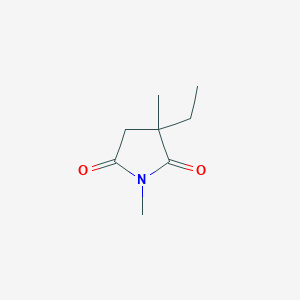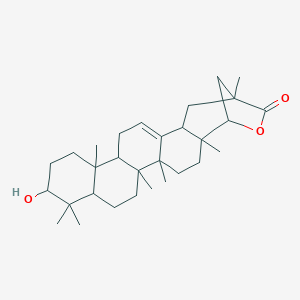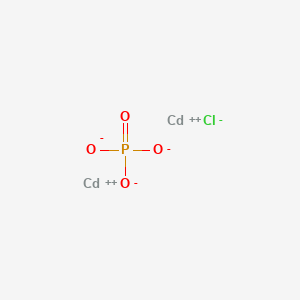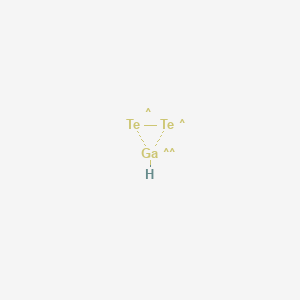
Gallium ditelluride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium ditelluride (GaTe2) is a layered transition metal dichalcogenide that has gained significant attention in recent years due to its unique electronic and optical properties. GaTe2 has a layered structure, similar to graphene, and exhibits strong anisotropic properties. The material has a direct bandgap, which makes it a promising candidate for optoelectronic applications.
科学的研究の応用
Gallium ditelluride has numerous scientific research applications due to its unique electronic and optical properties. The material has been studied for its potential use in optoelectronic devices, such as solar cells, light-emitting diodes, and photodetectors. Gallium ditelluride has also been studied for its potential use in electronic devices, such as transistors and memory devices. Additionally, Gallium ditelluride has been studied for its potential use in catalysis and energy storage applications.
作用機序
The mechanism of action of Gallium ditelluride is not well understood, but it is believed to be related to its electronic and optical properties. Gallium ditelluride has a direct bandgap, which makes it a promising candidate for optoelectronic applications. The material also exhibits strong anisotropic properties, which could lead to unique electronic and optical behaviors.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Gallium ditelluride. However, some studies have suggested that Gallium ditelluride could be toxic to cells and could potentially cause oxidative stress. More research is needed to fully understand the potential health effects of Gallium ditelluride.
実験室実験の利点と制限
One advantage of Gallium ditelluride is its unique electronic and optical properties, which make it a promising candidate for optoelectronic and electronic applications. Additionally, Gallium ditelluride is relatively easy to synthesize using a variety of methods. However, one limitation of Gallium ditelluride is its potential toxicity to cells, which could limit its use in some applications.
将来の方向性
There are numerous future directions for Gallium ditelluride research. One direction is to further explore the material's electronic and optical properties and its potential use in optoelectronic and electronic devices. Another direction is to study the material's potential use in catalysis and energy storage applications. Additionally, more research is needed to fully understand the potential health effects of Gallium ditelluride and to develop safe handling and disposal procedures for the material.
合成法
Gallium ditelluride can be synthesized using a variety of methods, including chemical vapor deposition, physical vapor deposition, and solution-phase methods. Chemical vapor deposition involves the reaction of gallium and tellurium precursors in a high-temperature furnace. Physical vapor deposition involves the deposition of gallium and tellurium onto a substrate using a vacuum chamber. Solution-phase methods involve the reaction of gallium and tellurium precursors in a solvent, followed by precipitation and annealing. The choice of synthesis method depends on the specific application and desired properties of the material.
特性
CAS番号 |
12689-99-5 |
|---|---|
製品名 |
Gallium ditelluride |
分子式 |
GaHTe2 |
分子量 |
325.9 g/mol |
InChI |
InChI=1S/Ga.Te2.H/c;1-2; |
InChIキー |
CYUHJIDTNNXLLV-UHFFFAOYSA-N |
SMILES |
[GaH].[Te][Te] |
正規SMILES |
[GaH].[Te][Te] |
その他のCAS番号 |
12689-99-5 |
同義語 |
gallium ditelluride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




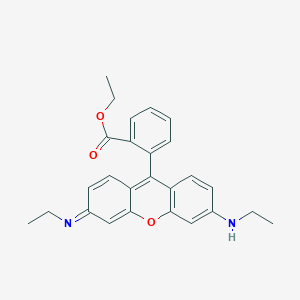
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
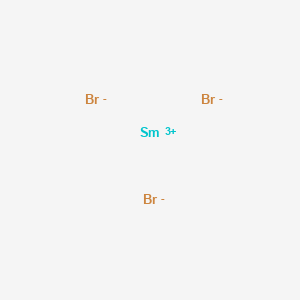

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
